N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-ethyl-oxalamide
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Overview
Description
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide is a synthetic compound characterized by the presence of an adamantane group, a thiazole ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide typically involves the reaction of 4-adamantylthiazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide involves its interaction with specific molecular targets. The adamantane group provides rigidity and hydrophobicity, which can influence the compound’s binding to proteins or other biomolecules. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s affinity for its targets. The oxalamide moiety can form additional hydrogen bonds, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-butyl-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-benzyl-oxalamide
- N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-pyridin-2-ylmethyl-oxalamide
Uniqueness
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group differentiates it from other similar compounds, potentially leading to variations in its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H23N3O2S |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-ethyloxamide |
InChI |
InChI=1S/C17H23N3O2S/c1-2-18-14(21)15(22)20-16-19-13(9-23-16)17-6-10-3-11(7-17)5-12(4-10)8-17/h9-12H,2-8H2,1H3,(H,18,21)(H,19,20,22) |
InChI Key |
SQJIYVAISHJWFN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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